2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
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Overview
Description
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C12H16ClNO3S and a molecular weight of 289.78 g/mol . It is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with butyl isocyanate and methylamine . The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar compounds to 2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride include other sulfonyl chlorides and carbamoyl derivatives. For example:
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
2-[Butyl(methyl)carbamoyl]benzene-1-sulfonyl bromide: Similar structure but with a bromide group instead of chloride.
The uniqueness of this compound lies in its specific reactivity and applications, which may differ from its analogs due to the presence of the chloride group.
Properties
IUPAC Name |
2-[butyl(methyl)carbamoyl]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-3-4-9-14(2)12(15)10-7-5-6-8-11(10)18(13,16)17/h5-8H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQCKMOKXUESDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016755-21-7 |
Source
|
Record name | 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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